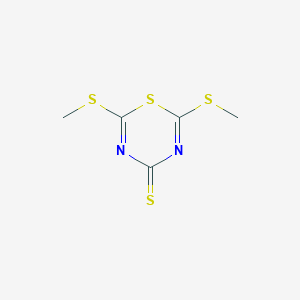
2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione is a heterocyclic compound characterized by the presence of sulfur atoms and a thiadiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione typically involves a single-pot methodology. This approach leverages the unique architecture of extensively conjugated thiones and heteroatoms, making it a promising candidate for various applications .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the single-pot synthesis method mentioned above can be adapted for larger-scale production, ensuring consistency and efficiency in the manufacturing process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions: The compound reacts with a variety of reagents under different conditions. For example, it can undergo oxidation in the presence of oxidizing agents and reduction in the presence of reducing agents. Substitution reactions can occur with appropriate nucleophiles or electrophiles under suitable conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of substituted thiadiazine derivatives .
Applications De Recherche Scientifique
2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms and thiadiazine ring play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, making it a versatile compound for research and industrial applications .
Comparaison Avec Des Composés Similaires
2,6-Bis(methylsulfanyl)pyridine: This compound shares a similar structure but differs in its ring system, leading to different chemical properties and applications.
2,6-Bis(1H-imidazol-2-yl)pyridine:
Uniqueness: 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione stands out due to its unique thiadiazine ring and the presence of multiple sulfur atoms.
Propriétés
Numéro CAS |
819804-98-3 |
|---|---|
Formule moléculaire |
C5H6N2S4 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
2,6-bis(methylsulfanyl)-1,3,5-thiadiazine-4-thione |
InChI |
InChI=1S/C5H6N2S4/c1-9-4-6-3(8)7-5(10-2)11-4/h1-2H3 |
Clé InChI |
JMQHZAVPYFNNBO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=S)N=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


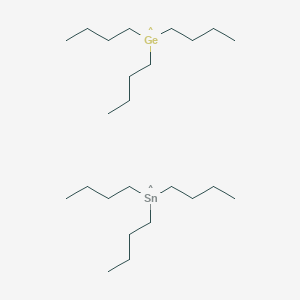
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
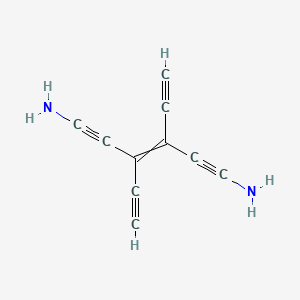
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)

![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
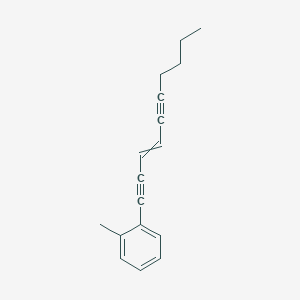
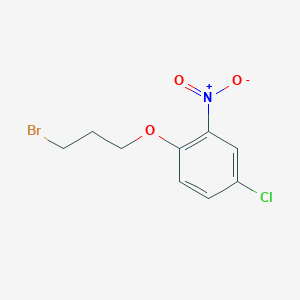
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
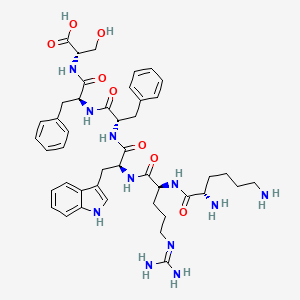
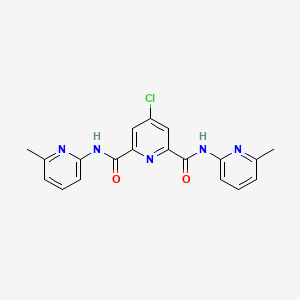
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
